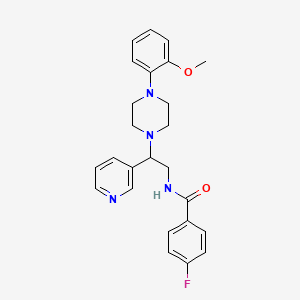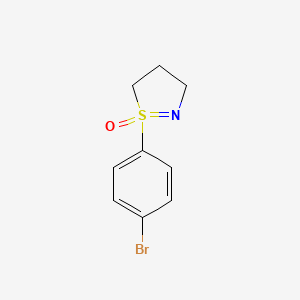![molecular formula C22H25NO5S B3015490 5-((4-isopropylphenyl)sulfonyl)-8-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one CAS No. 1009676-95-2](/img/structure/B3015490.png)
5-((4-isopropylphenyl)sulfonyl)-8-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a sulfonyl group attached to an isopropylphenyl group, a methoxy group, and a dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin ring. The presence of these functional groups suggests that the compound could have interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of its structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the sulfonyl group might be susceptible to nucleophilic attack, and the methoxy group might be involved in ether cleavage reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Eco-Friendly Synthesis
A study by Patil et al. (2021) discusses the use of Averrhoa bilimbi extract as a natural acidic medium for the synthesis of compounds like isoxazol-5(4H)-ones and methanobenzo[g][1,3,5]oxadiaazocin-4(3H)-ones, highlighting an eco-friendly and cost-effective approach for such syntheses. This process minimizes waste and side products, offering a sustainable alternative for the synthesis of complex organic compounds, potentially including the compound (Patil et al., 2021).
Antiviral Activity
Research by Chen et al. (2010) explores the synthesis of thiadiazole sulfonamide derivatives, which could be structurally related to the compound of interest. These derivatives showed anti-tobacco mosaic virus activity, suggesting potential antiviral applications for similar sulfonamide compounds (Chen et al., 2010).
Antimicrobial Properties
Bektaş et al. (2007) and Patil et al. (2010) both present research on the synthesis of triazole and triazolo-3-one derivatives, respectively. These studies highlight the antimicrobial activities of these compounds against various microorganisms, indicating the potential of similar structures in antimicrobial applications (Bektaş et al., 2007); (Patil et al., 2010).
Corrosion Inhibition
Rahmani et al. (2018) investigate the corrosion inhibition performances of oxazole derivatives on mild steel, which could be relevant for understanding the corrosion inhibition potential of the compound , given its structural similarities (Rahmani et al., 2018).
Herbicidal Activity
Nakatani et al. (2016) discuss the development of a novel pre-emergence herbicide, highlighting the herbicidal activity of oxazole derivatives. This suggests potential agricultural applications for the compound of interest, particularly in weed management (Nakatani et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-methoxy-9-methyl-12-(4-propan-2-ylphenyl)sulfonyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5S/c1-13(2)14-5-8-16(9-6-14)29(25,26)20-18-12-22(3,23-21(20)24)28-19-10-7-15(27-4)11-17(18)19/h5-11,13,18,20H,12H2,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCBAGKGWZQIAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2C3CC(NC2=O)(OC4=C3C=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Pyrazolo[1,5-a]pyrazin-4-yl-1,4-diazepan-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3015409.png)
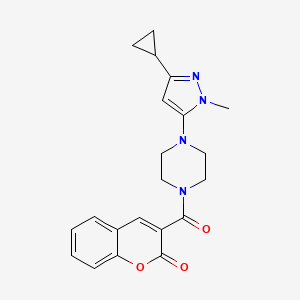
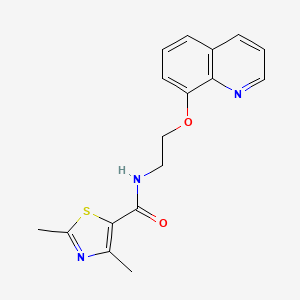
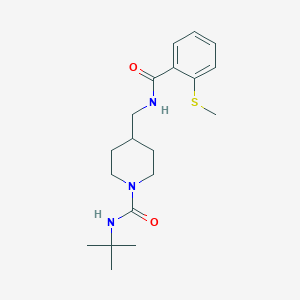
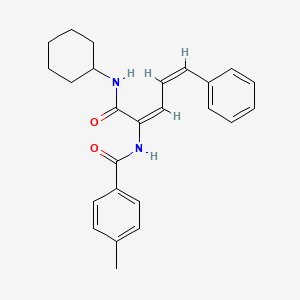

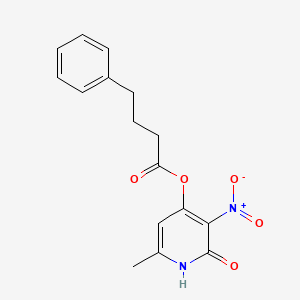
![1-[(Pyridin-2-ylamino)methyl]indole-2,3-dione](/img/structure/B3015420.png)
![benzo[d][1,3]dioxol-5-yl(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B3015421.png)
![N-(3-chlorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B3015422.png)

